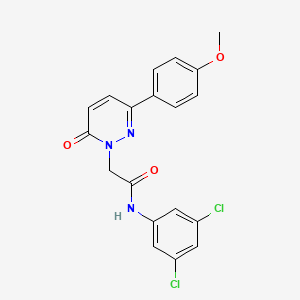

N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Properties

Molecular Formula |

C19H15Cl2N3O3 |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-27-16-4-2-12(3-5-16)17-6-7-19(26)24(23-17)11-18(25)22-15-9-13(20)8-14(21)10-15/h2-10H,11H2,1H3,(H,22,25) |

InChI Key |

XIVBKKJIGSFCBW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine derivatives with diketones under reflux conditions.

Substitution Reactions:

Acetylation: The final step involves acetylation of the intermediate compound to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Halogenated positions on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Researchers investigate its potential as a therapeutic agent, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial activities.

Medicine

In medicine, the compound’s potential therapeutic effects are of significant interest. Studies may focus on its mechanism of action, efficacy, and safety profile in treating various diseases.

Industry

Industrially, N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

- N-(3,5-dichlorophenyl)-2-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

- N-(3,5-dichlorophenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Uniqueness

Compared to similar compounds, N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring

Biological Activity

N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C18H16Cl2N2O2

- Molecular Weight : 367.24 g/mol

Structural Features

- Dichlorophenyl Group : Imparts lipophilicity, potentially enhancing membrane permeability.

- Pyridazine Core : Known for its biological activity, particularly in medicinal chemistry.

- Methoxyphenyl Substituent : May contribute to the compound's interaction with biological targets.

Anticancer Properties

The primary focus of research on N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has been its anticancer potential. A notable study conducted using the National Cancer Institute (NCI) Developmental Therapeutic Program (DTP) protocol evaluated the compound against a panel of approximately 60 cancer cell lines.

In Vitro Screening Results

The results of the in vitro screening indicated that the compound exhibited low levels of anticancer activity. The following table summarizes the sensitivity of various cancer cell lines to the compound at a concentration of 10 µM:

| Cancer Type | Cell Line | Response |

|---|---|---|

| Leukemia | K-562 | Sensitive |

| Colon Cancer | HCT-15 | Slightly Sensitive |

| Melanoma | SK-MEL-5 | Slightly Sensitive |

| Ovarian Cancer | IGROV-1 | Not Sensitive |

| Breast Cancer | MCF-7 | Not Sensitive |

The leukemia cell lines were found to be the most sensitive to the compound's effects, suggesting a potential avenue for further investigation in hematological malignancies .

While specific mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may induce apoptosis in sensitive cancer cell lines. The presence of the pyridazine moiety is hypothesized to play a crucial role in mediating these effects through interactions with cellular signaling pathways involved in cell proliferation and survival.

Other Biological Activities

Beyond its anticancer properties, there is emerging interest in the compound's potential interactions with various biological receptors. For instance, related compounds with similar structural features have shown affinity for sigma receptors, which are implicated in various neurological and pain-related pathways .

Study 1: Anticancer Activity in Animal Models

A recent study investigated the efficacy of N-(3,5-dichlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide in vivo using mouse models implanted with human tumor xenografts. The findings indicated a statistically significant reduction in tumor size compared to control groups, although further studies are needed to confirm these results and explore optimal dosing regimens.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on structure-activity relationships has revealed that modifications to the dichlorophenyl and methoxyphenyl groups can significantly influence biological activity. A systematic SAR study demonstrated that certain substitutions enhance potency against specific cancer types while reducing cytotoxicity towards normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.